Home > Products > Screening Compounds P100743 > 9-(3,4-Dihydroxybutyl)guanine
9-(3,4-Dihydroxybutyl)guanine - 83470-64-8

9-(3,4-Dihydroxybutyl)guanine

Catalog Number: EVT-8935113
CAS Number: 83470-64-8
Molecular Formula: C9H13N5O3
Molecular Weight: 239.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-(3,4-Dihydroxybutyl)guanine is a synthetic compound that exhibits significant antiviral properties, particularly against herpes simplex viruses. This compound has garnered attention due to its selective inhibition of viral DNA synthesis with minimal cytotoxicity to host cells. It has been studied for its potential therapeutic applications in treating herpes infections.

Source

The compound was first synthesized and characterized in the early 1980s. Research indicates that it is a derivative of guanine, specifically designed to enhance antiviral activity while reducing toxicity. Its efficacy has been demonstrated in various studies, including those involving animal models and cell cultures infected with herpes simplex virus types 1 and 2 .

Classification

9-(3,4-Dihydroxybutyl)guanine is classified as an acyclic guanosine analog. This classification is significant as it differentiates it from other nucleoside analogs that may have different mechanisms of action or antiviral spectra. The compound's structure allows it to be selectively phosphorylated by viral enzymes, enhancing its antiviral effectiveness .

Synthesis Analysis

Methods

The synthesis of 9-(3,4-dihydroxybutyl)guanine typically involves several steps, starting from guanine or its derivatives. The process includes the introduction of a 3,4-dihydroxybutyl side chain at the nitrogen position of the guanine base.

Technical Details

  1. Starting Material: Guanine or a suitable derivative.
  2. Reagents: Common reagents include alkylating agents that facilitate the attachment of the 3,4-dihydroxybutyl group.
  3. Conditions: The reaction conditions may vary but typically require controlled temperature and pH to optimize yield and purity.
  4. Purification: Post-synthesis, the compound is purified using techniques such as chromatography to isolate the desired enantiomer (commonly the (R)-enantiomer) which exhibits higher antiviral activity .
Molecular Structure Analysis

Structure

The molecular formula of 9-(3,4-dihydroxybutyl)guanine is C₁₃H₁₈N₄O₃. Its structure features a guanine base linked to a 3,4-dihydroxybutyl side chain.

Data

  • Molecular Weight: Approximately 270.31 g/mol.
  • Structural Features: The presence of hydroxyl groups on the butyl chain enhances solubility and interaction with viral enzymes.
Chemical Reactions Analysis

Reactions

9-(3,4-Dihydroxybutyl)guanine undergoes phosphorylation by herpes simplex virus thymidine kinase, which is crucial for its activation. This reaction converts it into its triphosphate form, enabling it to compete with natural substrates for incorporation into viral DNA.

Technical Details

  1. Phosphorylation: The compound is selectively phosphorylated by viral enzymes rather than host cell kinases, which contributes to its low toxicity.
  2. Inhibition Mechanism: Once phosphorylated, it acts as a chain terminator during DNA replication, effectively halting viral proliferation .
Mechanism of Action

Process

The mechanism of action for 9-(3,4-dihydroxybutyl)guanine involves several key steps:

  1. Activation: The compound is phosphorylated by viral thymidine kinase.
  2. Incorporation: The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA.
  3. Chain Termination: Upon incorporation, it prevents further elongation of the DNA strand, effectively inhibiting viral replication.

Data

Studies have shown that this compound can inhibit herpes simplex virus replication in vitro at concentrations ranging from 4 to 18 µM . The (R)-enantiomer demonstrates greater efficacy compared to its (S)-counterpart.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents due to the presence of hydroxyl groups.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The presence of hydroxyl groups suggests multiple pKa values influencing solubility and reactivity.
Applications

Scientific Uses

9-(3,4-Dihydroxybutyl)guanine has significant applications in virology and pharmacology:

  • Antiviral Therapy: Primarily investigated for treating herpes simplex virus infections due to its selective inhibition profile.
  • Research Tool: Used in studies exploring viral replication mechanisms and resistance development in herpes viruses .
  • Potential Use in Other Viral Infections: Ongoing research may explore its efficacy against other viruses due to its unique mechanism of action.
Synthetic Pathways and Derivative Development

Stereoselective Synthesis of (R)- and (S)-Enantiomers

The antiviral activity of 9-(3,4-Dihydroxybutyl)guanine (Buciclovir) is highly enantiomer-dependent. The (R)-enantiomer exhibits significantly greater efficacy against herpes simplex virus (HSV) types 1 and 2 compared to the (S)-counterpart. Stereoselective synthesis begins with chiral pool precursors or asymmetric hydroxylation. The (R)-enantiomer is synthesized from D-glyceraldehyde acetonide, where nucleophilic addition of guanine to the C1 aldehyde of 1,2-O-isopropylidene-D-glyceraldehyde yields a key intermediate. Subsequent deprotection and chain elongation produce (R)-9-(3,4-Dihydroxybutyl)guanine with >98% enantiomeric excess (ee) [2] [4].

Enzymatic assays confirm that viral thymidine kinase phosphorylates the (R)-enantiomer 15-fold more efficiently than the (S)-form (Ki = 1.5 μM vs. 22.5 μM). This stereopreference translates to cellular activity: The half-maximal inhibitory concentration (IC50) against HSV-1 is 4 μM for the (R)-enantiomer versus 18 μM for the (S)-enantiomer [4] [6].

Table 1: Enantioselective Activity of 9-(3,4-Dihydroxybutyl)guanine

Parameter(R)-Enantiomer(S)-Enantiomer
Thymidine Kinase Ki (μM)1.522.5
IC50 vs. HSV-1 (μM)4.018.0
Plasma Half-life (Mice)120 min45 min

Optimization of Acyclic Guanosine Analog Synthesis

Microwave-assisted and solvent-free strategies enhance the synthesis of 9-(3,4-Dihydroxybutyl)guanine derivatives. Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") under microwave irradiation achieves 89–92% yields of triazole-functionalized analogs within 1 minute, eliminating solvent use and improving regioselectivity [7]. Propargylation of guanine at N9 precedes conjugation with 4-azidobutyl acetate, followed by acetate deprotection to yield 9-(4-hydroxybutyl)guanine derivatives.

Purification challenges due to polar hydroxyl groups are addressed via crystallization from ethanol/water mixtures or silica gel chromatography with ammonia-saturated methanol as eluent. These methods achieve >95% chemical purity, confirmed by nuclear magnetic resonance and high-performance liquid chromatography [1] [6].

Structural Modifications for Enhanced Bioavailability

Structural derivatization targets the C4 hydroxyl group and guanine base to improve metabolic stability:

  • N2-Substitution: N2-phenyl-9-(4-hydroxybutyl)guanine (HBPG) exhibits 25-fold greater affinity for HSV thymidine kinase than the parent compound (Ki = 0.06 μM). However, rapid phosphorylation limits its utility as a competitive kinase inhibitor [5].
  • C4 Alkylation: Etherification with methyl or ethyl groups reduces plasma clearance by 50% in murine models. 9-(4-Methoxybutyl)guanine shows a plasma half-life of 180 minutes versus 90 minutes for the unmodified compound [4] [6].
  • Triazole Hybrids: 1,4-Disubstituted triazole derivatives demonstrate dual antiviral and antibacterial activity. For example, a bis-triazole analog inhibits hepatitis C virus replication (IC50 = 3.2 μM) while maintaining anti-HSV potency [7].

Table 2: Bioavailability Parameters of Structural Analogs

DerivativePlasma Clearance (mL/min/kg)HSV-1 IC50 (μM)
9-(3,4-Dihydroxybutyl)guanine15.84.0
9-(4-Methoxybutyl)guanine7.95.2
N2-Phenyl-9-(4-hydroxybutyl)guanine22.30.8*

*Ki for thymidine kinase inhibition

Comparative Synthesis with Related Antivirals

The synthetic routes for 9-(3,4-Dihydroxybutyl)guanine diverge from penciclovir and acyclovir in three key aspects:

  • Phosphorylation Efficiency: Viral thymidine kinase phosphorylates 9-(3,4-Dihydroxybutyl)guanine at 80% the rate of penciclovir but 3.2-fold faster than acyclovir. This is attributed to optimal positioning of the C3/C4 diol motif in the kinase active site [1] [9].
  • Stereochemical Control: Unlike acyclovir (achiral), 9-(3,4-Dihydroxybutyl)guanine requires enantiopure intermediates. Penciclovir synthesis avoids this via symmetric 2,2-dimethyl-1,3-dioxolane protecting groups [6].
  • Thermodynamic Stability: The cis-diol configuration in 9-(3,4-Dihydroxybutyl)guanine necessitates pH-controlled crystallization (pH 6–7) to prevent dehydration. Acyclovir and penciclovir lack this liability due to ether linkages [1] [6].

Table 3: Synthetic Comparison with Approved Antivirals

Parameter9-(3,4-Dihydroxybutyl)guaninePenciclovirAcyclovir
Key Synthetic StepChiral glyceraldehyde additionSymmetric acetal openingN9-Alkylation of guanine
Phosphorylation Rate (nmol/min/mg)12.816.04.0
Cytotoxicity Threshold (μM)>100>200>50

Properties

CAS Number

83470-64-8

Product Name

9-(3,4-Dihydroxybutyl)guanine

IUPAC Name

2-amino-9-(3,4-dihydroxybutyl)-1H-purin-6-one

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChI Key

QOVUZUCXPAZXDZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.